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Introduction
Benzalphthalide, systematically named (3Z)-3-benzylidene-2-benzofuran-1(3H)-one, is a

versatile organic compound with a core heterocyclic structure. It serves as a crucial

intermediate in the synthesis of a variety of commercially significant molecules, including

pharmaceuticals, agrochemicals, dyes, and polymers.[1] Its unique chemical architecture,

featuring a lactone ring fused to a benzene ring and an exocyclic double bond, imparts a range

of interesting chemical and biological properties. This guide provides a comprehensive

overview of the chemical properties of benzalphthalide, including its synthesis, purification,

spectral characteristics, and a proposed mechanism for its antimicrobial activity.

Chemical and Physical Properties
Benzalphthalide is a pale yellow to yellow crystalline powder at room temperature.[1][2][3] A

summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Benzalphthalide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1666163?utm_src=pdf-interest
https://www.benchchem.com/product/b1666163?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/1/43
https://www.benchchem.com/product/b1666163?utm_src=pdf-body
https://www.benchchem.com/product/b1666163?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/1/43
https://www.researchgate.net/publication/358708666_A_Multi-Purpose_Approach_to_the_Mechanisms_of_Action_of_Two_Biocides_Benzalkonium_Chloride_and_Dibromonitrilopropionamide_Discussion_of_Pseudomonas_fluorescens'_Viability_and_Death
https://hasyweb.desy.de/science/annual_reports/2005_report/part2/contrib/72/14000.pdf
https://www.benchchem.com/product/b1666163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Molecular Formula C₁₅H₁₀O₂ [4][5]

Molecular Weight 222.24 g/mol [4][5]

Appearance
Pale yellow to yellow

crystalline powder
[1][2][3]

Melting Point 99-102 °C (lit.) [2][4][5]

Boiling Point 323.41 °C (rough estimate) [2][4]

Density 1.1404 g/cm³ (rough estimate) [2][4]

Flash Point 156.9 °C [2]

Vapor Pressure 8.54 x 10⁻⁶ mmHg at 25 °C [2]

CAS Numbers
575-61-1, 4767-56-0, 4767-55-

9
[5]

IUPAC Name
(3Z)-3-benzylidene-2-

benzofuran-1(3H)-one
[5]

Synthesis and Purification
Synthesis of Benzalphthalide
Benzalphthalide is commonly synthesized via a condensation reaction between phthalic

anhydride and phenylacetic acid in the presence of a basic catalyst, such as anhydrous sodium

acetate. The reaction proceeds through a Perkin-like condensation mechanism.

Experimental Protocol: Synthesis of Benzalphthalide

This protocol is adapted from established literature procedures.

Materials:

Phthalic anhydride (100 g, 0.675 mol)

Phenylacetic acid (100 g, 0.735 mol)
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Anhydrous sodium acetate (5 g, 0.061 mol)

Ethanol (95%)

Sand bath

Round-bottom flask (500 mL) with a short neck

Reflux condenser

Thermometer

Buchner funnel and filter flask

Procedure:

Combine phthalic anhydride, phenylacetic acid, and anhydrous sodium acetate in the 500

mL round-bottom flask.

Set up the apparatus for reflux with a sand bath as the heating source.

Heat the mixture to 200 °C and maintain this temperature for one hour.

After one hour, increase the temperature to 220-230 °C and continue heating for an

additional four hours. Carbon dioxide will be evolved during this time.

Allow the reaction mixture to cool to approximately 100 °C.

Add 100 mL of hot water to the reaction mixture and stir to break up the solid mass.

Transfer the mixture to a larger beaker and add 200 mL of 95% ethanol.

Boil the mixture for a few minutes with stirring to dissolve the product and some of the

impurities.

Filter the hot solution by gravity to remove any insoluble resinous material.

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to

induce crystallization.
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Collect the crude benzalphthalide crystals by vacuum filtration using a Buchner funnel.

Wash the crystals with a small amount of cold 50% aqueous ethanol.

Expected Yield: Approximately 105-115 g (70-77% of the theoretical yield).

Purification by Recrystallization
The crude benzalphthalide can be further purified by recrystallization from ethanol to obtain a

product with a sharp melting point.

Experimental Protocol: Recrystallization of Benzalphthalide

Materials:

Crude benzalphthalide

Ethanol (95%)

Erlenmeyer flask

Hot plate

Buchner funnel and filter flask

Ice bath

Procedure:

Place the crude benzalphthalide in an Erlenmeyer flask.

Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Keep the

solution at or near its boiling point.

If the solution is colored, a small amount of activated charcoal can be added, and the

solution boiled for a few minutes.

If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration

to remove them.
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Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should

begin.

Once the solution has reached room temperature, place the flask in an ice bath to maximize

crystal yield.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of ice-cold 95% ethanol.

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Spectroscopic Properties
The structure of benzalphthalide can be confirmed using various spectroscopic techniques.

While a complete, assigned experimental spectrum for benzalphthalide is not readily available

in public databases, the expected spectral characteristics can be inferred from the analysis of

closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of benzalphthalide is expected to show

distinct signals for the aromatic protons and the vinylic proton. The protons on the phenyl ring

and the phthalide moiety will appear in the aromatic region (typically δ 7.0-8.0 ppm). The single

vinylic proton (=CH-Ph) is expected to appear as a singlet in the downfield region, likely around

δ 6.0-7.0 ppm, due to its deshielded environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon

framework. Key expected signals are:

A signal for the carbonyl carbon (C=O) of the lactone ring, expected in the range of δ 165-

175 ppm.

Signals for the aromatic carbons, typically appearing between δ 120-150 ppm.

A signal for the vinylic carbon attached to the phenyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzalphthalide
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Atom Type
Predicted ¹H Chemical Shift

(ppm)

Predicted ¹³C Chemical Shift

(ppm)

Carbonyl (C=O) - 165-175

Aromatic (C-H) 7.0 - 8.0 120-150

Aromatic (quaternary) - 120-150

Vinylic (=CH) 6.0 - 7.0 110-130

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of benzalphthalide will show characteristic absorption bands

corresponding to its functional groups.

Table 3: Expected FTIR Absorption Bands for Benzalphthalide

Functional Group
Expected Wavenumber

(cm⁻¹)
Intensity

C=O (lactone) stretch 1750 - 1780 Strong

C=C (aromatic) stretch 1450 - 1600 Medium to Strong

C=C (vinylic) stretch ~1650 Medium

C-O (lactone) stretch 1000 - 1300 Strong

=C-H (vinylic) bend 800 - 1000 Medium

C-H (aromatic) bend 690-900 Strong

UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of benzalphthalide is expected to show absorption bands corresponding

to π → π* transitions within the conjugated system, which includes the benzene rings and the

α,β-unsaturated lactone system. The extended conjugation is likely to result in a λmax value in

the UVA range.
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Biological Activity and Proposed Mechanism of
Action
Benzalphthalide has been reported to exhibit antimicrobial properties. While the precise

mechanism of action has not been fully elucidated, studies on related compounds and the

degradation of benzalphthalide by certain bacteria provide clues to its potential biological

interactions.

Proposed Antimicrobial Mechanism
It is hypothesized that benzalphthalide exerts its antimicrobial effect through a multi-step

process targeting the bacterial cell envelope and intracellular components.

Membrane Interaction and Disruption: The lipophilic nature of benzalphthalide likely

facilitates its interaction with the bacterial cell membrane. This interaction may disrupt the

membrane's integrity, leading to increased permeability and depolarization of the membrane

potential.

Enzyme Inhibition: Once inside the cell, benzalphthalide may act as an inhibitor of essential

enzymes. Research on Pseudomonas fluorescens has shown that this bacterium can

degrade benzalphthalide using the enzyme benzaldehyde lyase.[6] This suggests that

benzalphthalide can enter the active site of certain bacterial enzymes, potentially leading to

their inhibition in non-degrading species.

The following diagram illustrates the proposed mechanism of action.

Extracellular

Bacterial Cell

Cell Membrane Cytoplasm

Benzalphthalide Lipid BilayerInteraction & Disruption Essential Enzymes
(e.g., Benzaldehyde Lyase)

Increased Permeability Metabolic DisruptionInhibition Cell Death

Click to download full resolution via product page
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Proposed antimicrobial mechanism of benzalphthalide.

Experimental Workflow for Antimicrobial Activity
Assessment
The antimicrobial activity of benzalphthalide can be evaluated using standard microbiological

assays. A typical workflow is outlined below.

Prepare Benzalphthalide Stock Solution

Minimum Inhibitory Concentration (MIC) Assay
(Broth Microdilution) Disk Diffusion Assay Membrane Potential Assay

(e.g., using DiSC3(5) dye)
Enzyme Inhibition Assay

(e.g., Benzaldehyde Lyase)

Prepare Bacterial Inoculum
(e.g., Pseudomonas fluorescens)

Analyze Results:
- MIC value

- Zone of inhibition
- Membrane depolarization

- Enzyme kinetics

Click to download full resolution via product page

Workflow for assessing antimicrobial activity.

Conclusion
Benzalphthalide is a compound of significant interest due to its utility as a synthetic

intermediate and its inherent biological activity. This guide has provided a detailed overview of

its chemical properties, a robust protocol for its synthesis and purification, and an analysis of its

expected spectroscopic characteristics. The proposed mechanism of antimicrobial action,

involving membrane disruption and potential enzyme inhibition, offers a foundation for further

investigation into its therapeutic potential. The experimental workflows described provide a

clear path for researchers to validate and expand upon the findings presented herein. Further

studies are warranted to fully characterize the spectral properties of benzalphthalide and to

elucidate the specific molecular targets and signaling pathways affected by this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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